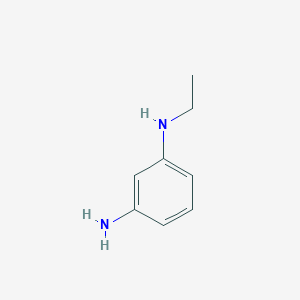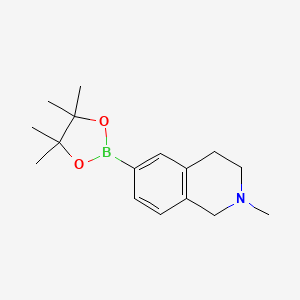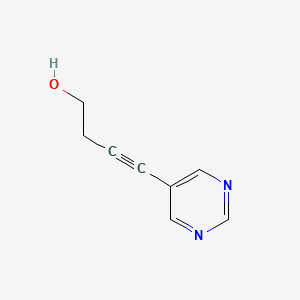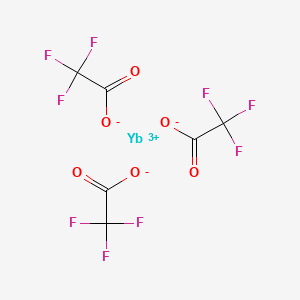
Ethyl-4-Chlor-7,8-Difluorchinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate, also known as “4-CFQ”, is an important intermediate molecule in the production of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It is an aromatic hydrocarbon with a chlorine atom substituted at the 4-position of the quinoline ring, and two fluorine atoms substituted at the 7 and 8 positions of the quinoline ring. It is a colorless to light yellow liquid that is soluble in most organic solvents and has a boiling point of about 160°C.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Fluorierte Chinoline, zu denen Verbindungen wie „Ethyl-4-Chlor-7,8-Difluorchinolin-3-carboxylat“ gehören, sind bekannt für ihre antibakterielle Aktivität . Die Einarbeitung eines Fluoratoms in Azaaromaten ist dafür bekannt, die biologische Aktivität fluorierter Verbindungen zu verstärken .
Antineoplastische Aktivität
Fluorierte Chinoline haben auch eine antineoplastische Aktivität gezeigt, was sie für die Krebsbehandlung potenziell nützlich macht . Das antineoplastische Medikament Brequinar® und seine Analoga haben sich als nützlich in der Transplantationsmedizin sowie für die Behandlung von rheumatoider Arthritis und Psoriasis erwiesen .
Antivirale Aktivität
Viele synthetische Chinoline haben sich als antiviral wirksam erwiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise für die Entwicklung von antiviralen Medikamenten verwendet werden könnte .
Enzyminhibition
Es wurde festgestellt, dass fluorierte Chinoline verschiedene Enzyme hemmen . Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente und Behandlungen genutzt werden .
Einsatz in der Landwirtschaft
Eine Reihe von fluorierten Chinolinen finden Anwendung in der Landwirtschaft . Sie könnten möglicherweise als Pestizide oder in anderen landwirtschaftlichen Anwendungen eingesetzt werden .
Bestandteile für Flüssigkristalle
Fluorierte Chinoline wurden auch als Bestandteile für Flüssigkristalle verwendet . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Herstellung von Flüssigkristallanzeigen verwendet werden könnte .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVYBOEHDTOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594423 | |
| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
318685-51-7 | |
| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)










